REACTION_CXSMILES
|
C(OC([N:8]1[CH2:13][CH2:12][N:11]([C:14](=[O:19])[C:15]([F:18])([F:17])[F:16])[CH2:10][CH2:9]1)=O)(C)(C)C.FC(F)(F)C(O)=O>C(Cl)Cl>[F:18][C:15]([F:16])([F:17])[C:14]([N:11]1[CH2:12][CH2:13][NH:8][CH2:9][CH2:10]1)=[O:19]
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Name
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|
Quantity
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15.15 g
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Type
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reactant
|
Smiles
|
C(C)(C)(C)OC(=O)N1CCN(CC1)C(C(F)(F)F)=O
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Name
|
|
Quantity
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18 mL
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Type
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reactant
|
Smiles
|
FC(C(=O)O)(F)F
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Name
|
|
Quantity
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60 mL
|
Type
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solvent
|
Smiles
|
C(Cl)Cl
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Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
The mixture was stirred at room temperature for 18 h
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Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
The solvent was removed by evaporation
|
Type
|
ADDITION
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Details
|
Ether (100 mL) was added to the residue
|
Type
|
FILTRATION
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Details
|
The white solid was collected by filtration
|
Type
|
WASH
|
Details
|
washed with ether
|
Type
|
CUSTOM
|
Details
|
dried under vacuum
|
Type
|
CUSTOM
|
Details
|
The crude compound 1d was used in the next reaction without further purification
|
Reaction Time |
18 h |
Name
|
|
Type
|
|
Smiles
|
FC(C(=O)N1CCNCC1)(F)F
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |